molecular formula C19H22ClN3O B12964231 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Numéro de catalogue: B12964231
Poids moléculaire: 343.8 g/mol
Clé InChI: WDRNTYFRZONGRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the hexahydroimidazo[1,5-a]pyrazinone class, characterized by a bicyclic framework combining imidazole and piperazine-like rings. The hydrochloride salt form enhances solubility and bioavailability. Substituents at the 2-position (3-benzylphenyl) and 7-position (methyl or other groups) critically influence pharmacological activity. The compound’s synthesis involves cyclization of 3-(arylaminomethyl)-1-methylpiperazines with N,N'-carbonyldiimidazole, followed by salt formation .

Pharmacologically, hexahydroimidazo[1,5-a]pyrazinones are reported to exhibit anti-inflammatory, coronary dilator, and CNS depressant activities, as demonstrated in preclinical studies of structurally related analogs .

Propriétés

Formule moléculaire

C19H22ClN3O

Poids moléculaire

343.8 g/mol

Nom IUPAC

2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C19H21N3O.ClH/c23-19-21-10-9-20-13-18(21)14-22(19)17-8-4-7-16(12-17)11-15-5-2-1-3-6-15;/h1-8,12,18,20H,9-11,13-14H2;1H

Clé InChI

WDRNTYFRZONGRF-UHFFFAOYSA-N

SMILES canonique

C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)CC4=CC=CC=C4.Cl

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multi-step organic reactions

  • Formation of the Imidazo[1,5-a]pyrazine Core

      Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and glyoxal.

      Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol. Acid catalysts such as hydrochloric acid can be used to facilitate the cyclization process.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation

      Reagents and Conditions: The compound can undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

      Major Products: Oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

  • Reduction

      Reagents and Conditions: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

      Major Products: Reduction often results in the formation of alcohols or amines.

  • Substitution

      Reagents and Conditions: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.

      Major Products: These reactions typically yield halogenated derivatives of the compound.

Applications De Recherche Scientifique

The compound 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a member of the imidazo[1,5-a]pyrazine class and has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and material science, providing comprehensive insights into its properties and relevant case studies.

Structure and Composition

The molecular formula of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is C18H20N2ClC_{18}H_{20}N_2Cl, with a molecular weight of approximately 300.82 g/mol. Its structure features a hexahydroimidazo framework that contributes to its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features that can interact with biological targets.

  • Antitumor Activity : Studies have reported that derivatives of hexahydroimidazo[1,5-a]pyrazine exhibit cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated significant inhibition of cell proliferation in breast cancer models through apoptosis induction mechanisms.
  • Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.

Pharmacology

The pharmacological profile of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride suggests potential use as a therapeutic agent.

  • Neurological Applications : Preliminary studies have suggested neuroprotective effects in models of neurodegenerative diseases. The compound may modulate neurotransmitter systems or provide antioxidant benefits.
  • Cardiovascular Effects : There is emerging evidence that compounds within this class may influence cardiac function by modulating ion channels or receptors involved in heart rhythm regulation.

Material Science

Beyond biological applications, the compound's unique chemical structure allows it to be explored for material science applications.

  • Polymer Chemistry : The incorporation of imidazo[1,5-a]pyrazine moieties into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate these materials for use in coatings or composites.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of hexahydroimidazo[1,5-a]pyrazine derivatives for their antitumor activity. The lead compound demonstrated IC50 values in the low micromolar range against several cancer lines. Mechanistic studies revealed that the compound induced cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain substitutions on the benzyl ring significantly enhanced antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Mécanisme D'action

The mechanism of action of 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist to influence cellular signaling.

    Modulating Ion Channels: Affecting ion transport across cell membranes, which can alter cellular excitability and function.

Comparaison Avec Des Composés Similaires

Structural Analogs and Pharmacological Activities

The table below compares key structural analogs, their substituents, molecular properties, and reported activities:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Activities References
2-(3-Benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one hydrochloride C₂₀H₂₂ClN₃O 355.86 2-(3-benzylphenyl), 7-methyl Anti-inflammatory, CNS depressant
3-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine hydrochloride (Flecainide Related Compound A) C₁₇H₁₈F₆N₂O₂·HCl 432.79 2,5-bis(trifluoroethoxy)phenyl Antiarrhythmic (structural analog of flecainide)
Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo[1,5-a]pyrazin-3(2H)-one C₁₈H₁₈ClN₃O 327.81 2-(3-chlorophenyl), 7-phenyl Not explicitly reported; structural focus
5,6-Dimethyl-2-nitro-7-(3-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyrazin-8(7H)-one C₁₇H₁₅F₃N₄O₃ 404.33 2-nitro, 7-(trifluoromethoxybenzyl) Antiparasitic (preclinical evaluation)
Anagliptin Hydrochloride (DPP-IV Inhibitor) C₁₉H₂₃ClN₆O 410.88 2-cyanopyrrolidinyl, carboxamide Antidiabetic (DPP-IV inhibition)
Key Observations:

Trifluoroethoxy groups in Flecainide analogs increase metabolic stability and receptor binding specificity, aligning with antiarrhythmic applications . Nitro groups (e.g., in Compound 26f) correlate with antiparasitic activity, likely via redox cycling mechanisms .

Synthetic Flexibility: Alkylation of sodium salts (e.g., with DMF) allows for modular substitution at the 2-position, enabling rapid diversification . Carbonyldiimidazole-mediated cyclization is a common strategy for imidazo-pyrazinone core formation .

Pharmacological Overlap and Divergence: While the target compound and Flecainide analogs share a hexahydroimidazo-pyrazine backbone, their substituents drive divergent therapeutic applications (CNS vs. cardiovascular) . Anagliptin’s pyrazolo[1,5-a]pyrimidinone scaffold demonstrates that minor structural variations (e.g., pyrimidinone vs. pyrazinone) can shift activity toward enzyme inhibition (DPP-IV) .

Comparative Efficacy Data

Limited quantitative data are available for the target compound, but insights can be drawn from analogs:

  • Anti-inflammatory Activity: A 2,7-dibenzylhexahydropyrazino[1,2-c]pyrimidin-6-one analog (V) showed 65% inhibition in carrageenan-induced edema models at 10 mg/kg, comparable to indomethacin .
  • DPP-IV Inhibition: Anagliptin exhibited an IC₅₀ of 0.81 nM, highlighting the impact of carboxamide and cyanopyrrolidine groups on potency .

Challenges and Limitations

  • Synthetic Complexity : Introduction of bulky aryl groups (e.g., 3-benzylphenyl) requires optimized reaction conditions to avoid steric hindrance .
  • Selectivity : Fluorinated analogs (e.g., Flecainide-related compounds) may exhibit off-target effects due to high electronegativity .

Activité Biologique

Molecular Characteristics

  • Molecular Formula : C17H18ClN2O
  • Molecular Weight : 284.79 g/mol
  • IUPAC Name : 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one hydrochloride

Structural Representation

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the benzyl group and the imidazo-pyrazine framework is critical for its pharmacological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Antiarrhythmic Properties : As a derivative of Flecainide, it is primarily studied for its antiarrhythmic effects. Flecainide is known to block sodium channels in cardiac tissues, thus stabilizing cardiac rhythms.
  • Integrin Inhibition : Studies have shown that compounds similar to this hydrochloride can inhibit integrins, which are proteins that facilitate cell adhesion and signaling. This inhibition can play a role in cancer metastasis and inflammatory responses .
  • Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties against oxidative stress in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Cardiac Action Potentials : A study demonstrated that the compound significantly alters cardiac action potentials in vitro, indicating potential therapeutic applications in managing arrhythmias.
  • Integrin Binding Studies : Research published in patent literature highlighted the effectiveness of similar compounds in inhibiting integrin-mediated processes in vitro .
  • Neuroprotection : A case study reported that certain derivatives of hexahydroimidazo compounds provided protection against neuronal damage induced by oxidative stress in cell cultures.

Summary of Biological Activities

Biological ActivityEffectivenessReferences
AntiarrhythmicHigh
Integrin InhibitionModerate
NeuroprotectionModerate

Synthesis Overview

StepDescription
Step 1Synthesis of the imidazo-pyrazine framework
Step 2Introduction of the benzyl group
Step 3Formation of hydrochloride salt

Q & A

Q. What are the recommended synthetic routes for 2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride?

The synthesis typically involves multi-step reactions, including cyclization and salt formation. For example:

  • Step 1 : Condensation of a benzyl-substituted precursor (e.g., 3-benzylphenyl derivatives) with a piperazine or pyrazine intermediate under reflux conditions.
  • Step 2 : Cyclization using catalysts like HCl, as demonstrated in the formation of related imidazo-pyrazine hydrochlorides (e.g., 99% yield for compound 1b via HCl-mediated cyclization and distillation ).
  • Purification : Recrystallization from methanol or ethanol is common, with yields optimized by controlling stoichiometry and reaction time .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm hydrogen environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–170 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretching at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine in the hydrochloride salt .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays.
  • Storage : Store at –20°C in airtight, light-protected containers to prevent degradation. Safety protocols (e.g., gloves, ventilation) are critical due to potential irritant properties .

Q. What are common impurities in this compound, and how are they detected?

  • Impurities : Byproducts from incomplete cyclization or residual solvents (e.g., methanol). Related triazolo-pyrazine derivatives (e.g., Imp. D(BP) ) are documented as impurities in analogous compounds .
  • Detection : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Condition Screening : Use machine learning to analyze reaction parameters (e.g., solvent polarity, temperature) from historical data, reducing trial-and-error experimentation .
  • Example : ICReDD’s approach combines computation and experimental feedback to narrow optimal conditions (e.g., HCl concentration, reflux time) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic Effects : Use variable-temperature NMR to assess conformational changes (e.g., ring puckering in the hexahydroimidazo-pyrazine core) .
  • 2D NMR : Perform 1H^1H-13C^{13}C HSQC or COSY to resolve overlapping signals from benzylphenyl substituents .
  • Cross-Validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs .

Q. What strategies improve reaction yield during large-scale synthesis?

  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent Selection : Use high-boiling solvents (e.g., toluene) for reflux conditions, ensuring complete intermediate conversion .
  • Workflow : Monitor reaction progress via TLC or in-line IR spectroscopy to terminate reactions at peak yield .

Q. How is impurity profiling conducted for regulatory compliance?

  • HPLC-MS/MS : Quantify trace impurities (e.g., Imp. E(BP) ) using gradient elution and tandem mass spectrometry .
  • Reference Standards : Use certified materials (e.g., MM0421.04 ) to calibrate detection limits (LOQ < 0.1%) .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2 _2O2_2) conditions at 40°C for 48 hours. Monitor degradation via HPLC .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, analyzing potency loss .

Q. How can selectivity for biological targets (e.g., kinases) be enhanced through structural modifications?

  • SAR Studies : Introduce substituents at the 3-benzylphenyl group (e.g., electron-withdrawing groups) to modulate binding affinity.
  • Docking Simulations : Use molecular dynamics to predict interactions with target active sites (e.g., ATP-binding pockets) .
  • In Vitro Assays : Validate selectivity against kinase panels (e.g., CEREP) using IC50_{50} profiling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.